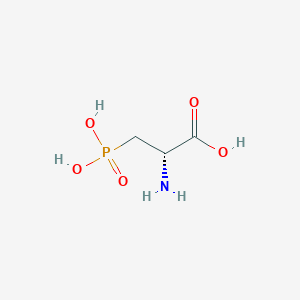

3-Phosphono-D-alanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-phosphonopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO5P/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTABPSJONFLPO-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40926098 | |

| Record name | 3-Phosphono-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128241-72-5 | |

| Record name | 3-Phosphono-D-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128241-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Amino-3-phosphonopropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128241725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phosphono-D-alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03292 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Phosphono-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-(-)-2-Amino-3-phosphonopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-2-AMINO-3-PHOSPHONOPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL1D9LZ2KD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Integration of 3 Phosphono D Alanine

Microbial Phosphonate (B1237965) Biosynthesis Pathways

The biosynthesis of phosphonates, a class of natural products characterized by a stable carbon-phosphorus (C-P) bond, is a fascinating area of microbial metabolism. These compounds often act as potent metabolic inhibitors due to their ability to mimic phosphate (B84403) esters and carboxylic acids. nih.govunl.pt The journey to creating these diverse molecules, including 3-Phosphono-D-alanine, begins with a central precursor derived from glycolysis.

Virtually all known biological phosphonate production is initiated by the enzymatic rearrangement of Phosphoenolpyruvate (B93156) (PEP), a key intermediate in glycolysis. nih.govresearchgate.netacs.org This crucial C-P bond-forming reaction is catalyzed by the enzyme PEP mutase (Ppm), which converts PEP into Phosphonopyruvate (B1221233) (PnPy). frontiersin.orgkegg.jp This transformation is the committed step and the entry point for the vast majority of phosphonate biosynthetic pathways found in a wide range of microorganisms. unl.ptnih.govresearchgate.net PnPy serves as a central metabolic node from which various enzymatic pathways diverge to produce a wide array of phosphonate compounds. nih.govresearchgate.net

The formation of this compound, also referred to as phosphonoalanine (PnAla), from phosphonopyruvate (PnPy) is accomplished through a transamination reaction. nih.govresearchgate.net This reaction is catalyzed by a specific class of pyridoxal-5'-phosphate (PLP)-dependent aminotransferases. nih.govnih.gov These enzymes facilitate the transfer of an amino group from a donor molecule, such as L-aspartate or L-glutamate, to the keto acid acceptor, PnPy, yielding PnAla. acs.orgnih.gov

Several specific aminotransferases have been identified and characterized for this role:

PnaA: Identified in Streptomyces species, PnaA catalyzes the transamination of PnPy to form L-PnAla, which is a key component of antimicrobial tripeptides known as phosphonoalamides. nih.govresearchgate.net

PnfD: Found in Bacillus species, PnfD is a dedicated transaminase that shows a preference for the forward reaction, converting PnPy to L-PnAla using L-Aspartate as the preferred amino donor. acs.org

PalB: This enzyme is another example of an aminotransferase that can catalyze the formation of PnAla from PnPy. nih.gov

These enzymes operate via a "ping-pong bi-bi" kinetic mechanism, typical for PLP-dependent aminotransferases, where the amino group is first transferred to the PLP cofactor to form pyridoxamine-5'-phosphate (PMP), and then from PMP to the keto acid substrate. nih.gov

| Enzyme | Organism Source (Example) | Function | Amino Donor (Preferred) | Reference |

|---|---|---|---|---|

| PnaA | Streptomyces wadayamensis | Transamination of PnPy to L-PnAla | Not specified | nih.govresearchgate.net |

| PnfD | Bacillus sp. B-41580 | Transamination of PnPy to L-PnAla | L-Aspartate | acs.org |

| PalB | General (example aminotransferase) | Transamination of PnPy to PnAla | Not specified | nih.gov |

The enzymatic conversion of phosphonopyruvate (PnPy) is a critical juncture where phosphonate metabolism diverges. nih.govresearchgate.net While a common fate for PnPy in many organisms is decarboxylation to phosphonoacetaldehyde (B103672) (PnAA), which leads to the ubiquitous compound 2-aminoethylphosphonate (AEP), the transamination to phosphonoalanine (PnAla) represents a distinct and significant early branch point. nih.govresearchgate.netresearchgate.net

Genomic analysis of microbial phosphonate biosynthetic gene clusters reveals that the pathway leading to PnAla is the second most abundant branch, following the AEP pathway. researchgate.net Approximately 9.2% of analyzed gene neighborhoods containing the initial Ppm enzyme are predicted to encode for the production of PnAla. researchgate.net The transamination of PnPy to PnAla is thus a key strategic step that channels metabolic flux away from other phosphonate end products and toward the synthesis of PnAla-containing natural products, such as the phosphonoalamide antibiotics. nih.govresearchgate.net This branching highlights the metabolic versatility that allows microorganisms to generate a wide range of structurally and functionally diverse phosphonates from a single precursor. nih.gov

Role of Specific Aminotransferases (e.g., PnaA, PnfD, PalB) in the Formation of this compound

Role in D-Alanine Metabolism and Bacterial Cell Wall Precursor Synthesis

The structural similarity of this compound to D-alanine allows it to intersect with one of the most essential pathways in bacteria: the construction of the cell wall.

In bacteria, the D-isomer of alanine (B10760859) is a crucial and indispensable component of the cell wall peptidoglycan. researchgate.netnih.gov D-alanine is primarily synthesized from its L-isomer, L-alanine, through the action of a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme called alanine racemase (Alr). tandfonline.com Some bacteria can also produce D-alanine from pyruvate (B1213749) via a D-amino acid transaminase (Dat). researchgate.netebi.ac.uk The resulting pool of D-alanine is fundamental not only for structural integrity but also for bacterial viability, making the enzymes in this pathway attractive targets for antibacterial drugs. nih.govtandfonline.com this compound acts as an analogue of D-alanine and can interfere with these metabolic processes. asm.org

The synthesis of the bacterial cell wall peptidoglycan is a multi-step process that begins in the cytoplasm. nih.govoup.com A key step involves the creation of a dipeptide, D-alanyl-D-alanine. This reaction is catalyzed by the ATP-dependent enzyme D-alanyl-D-alanine ligase (Ddl), which joins two molecules of D-alanine. nih.govelifesciences.org This D-Ala-D-Ala dipeptide is then added to a nucleotide-activated precursor, UDP-N-acetylmuramyl-L-Ala-γ-D-Glu-meso-A2pm (UDP-MurNAc-tripeptide), by the enzyme MurF ligase. nih.govoup.com This reaction forms the UDP-MurNAc-pentapeptide, often called Park's nucleotide, which is the final cytoplasmic precursor for peptidoglycan assembly. nih.gov

As a structural mimic of D-alanine, this compound can be recognized by the enzymes of this pathway. It can be incorporated into dipeptides by D-alanyl-D-alanine ligase, leading to the formation of phosphonopeptides that are subsequently integrated into the peptidoglycan precursor chain. asm.orgnih.gov This integration disrupts the normal synthesis and subsequent cross-linking of the cell wall, which is a mechanism exploited by phosphonopeptide antibiotics. asm.org

| Step | Enzyme | Substrate(s) | Product | Reference |

|---|---|---|---|---|

| 1 | Alanine Racemase (Alr) | L-Alanine | D-Alanine | tandfonline.comnih.gov |

| 2 | D-Alanyl-D-Alanine Ligase (Ddl) | 2 x D-Alanine + ATP | D-Alanyl-D-Alanine + ADP + Pi | nih.govnih.gov |

| 3 | MurF Ligase | UDP-MurNAc-tripeptide + D-Alanyl-D-Alanine + ATP | UDP-MurNAc-pentapeptide + ADP + Pi | nih.govoup.comelifesciences.org |

Enzymatic Interactions and Inhibition Mechanisms by 3 Phosphono D Alanine

Inhibition of Key Bacterial Cell Wall Biosynthesis Enzymes

3-Phosphono-D-alanine and related compounds are potent inhibitors of enzymes crucial for the synthesis of the D-alanine-D-alanine dipeptide, a fundamental building block of peptidoglycan. wikipedia.org The absence of these enzymes in humans makes them prime targets for the development of selective antibacterial agents. tandfonline.comnih.gov

Alanine (B10760859) racemase is a bacterial enzyme that catalyzes the conversion of L-alanine to D-alanine, providing the necessary stereoisomer for peptidoglycan synthesis. tandfonline.comwikipedia.org This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme is a well-established target for antibacterial drugs. tandfonline.comtandfonline.com Analogues of alanine, such as phosphonic acid derivatives, have been identified as effective inhibitors of this enzyme. researchgate.netasm.org

The inhibition of alanine racemase by phosphonic acid analogues of alanine, such as L-alanine phosphonic acid (also known as L-1-aminoethylphosphonic acid), involves a multi-step process. This process often begins with the active transport of a precursor molecule, like the phosphonopeptide alaphosphin, into the bacterial cell via peptide permeases. asm.org Once inside, intracellular peptidases hydrolyze the peptide, releasing the alanine mimetic. asm.org

This liberated inhibitor, for example L-1-aminoethylphosphonic acid, then targets alanine racemase. asm.org In Gram-negative bacteria like Escherichia coli, the inhibition is typically reversible and competitive. asm.org However, in Gram-positive organisms such as Staphylococcus aureus, the inhibition has been shown to be irreversible and time-dependent. asm.org The mechanism involves the formation of a stable, covalent bond between the inhibitor and the enzyme's PLP cofactor. nih.govtandfonline.com This covalent linkage effectively inactivates the enzyme, halting the production of D-alanine. nih.govtandfonline.com Structural studies have confirmed that inhibitors like alanine phosphonate (B1237965) covalently bind to the PLP cofactor. nih.gov The reaction proceeds through an initial transaldimination, where the inhibitor displaces the lysine (B10760008) residue normally bound to PLP, followed by the formation of a stabilized carbanionic intermediate. ebi.ac.uk

Table 1: Kinetic Parameters of Alanine Racemase from Various Bacterial Sources

| Bacterial Source | Substrate | KM (mM) | Vmax (U/mg) | Reference |

|---|---|---|---|---|

| Streptococcus pneumoniae | L-alanine | 1.9 | 84.8 | nih.gov |

| Streptococcus pneumoniae | D-alanine | 2.1 | 87.0 | nih.gov |

| Streptococcus faecalis | D-alanine | 0.48 | - | tandfonline.com |

| Streptococcus faecalis | L-alanine | 6.8 | - | tandfonline.com |

| E. coli | D-alanine | 0.46 | - | tandfonline.com |

| E. coli | L-alanine | 0.97 | - | tandfonline.com |

KM (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of Vmax. Vmax (maximum velocity) represents the maximum rate of reaction. A lower KM value corresponds to a higher affinity of the enzyme for the substrate.

The catalytic activity of alanine racemase is critically dependent on its pyridoxal 5'-phosphate (PLP) cofactor. tandfonline.comwikipedia.org In the normal catalytic cycle, the enzyme binds L-alanine, forming an external aldimine with the PLP cofactor. ebi.ac.uk This is followed by the abstraction of the substrate's alpha-proton by a catalytic residue (e.g., Tyr265), creating a PLP-stabilized carbanion intermediate. wikipedia.orgebi.ac.uk Reprotonation at the opposite face yields the D-alanine product. wikipedia.org

Inhibitors like alanine phosphonate hijack this mechanism. nih.govtandfonline.com They form a similar initial complex with the PLP cofactor. However, instead of undergoing a reversible reaction, they form a stable, covalent adduct with the PLP. nih.govtandfonline.com This covalent modification effectively sequesters the cofactor, rendering the enzyme inactive. nih.govtandfonline.com This mechanism explains the irreversible nature of the inhibition observed in some bacterial species and highlights the central role of the PLP cofactor in both catalysis and inhibition. nih.govasm.org

Several compounds are known to inhibit alanine racemase, with 3-Fluoro-D-alanine and D-cycloserine being among the most studied. wikipedia.org Like phosphono-alanine analogues, these inhibitors are mechanism-based, taking advantage of the enzyme's catalytic machinery. csic.es

D-cycloserine: This cyclic analogue of D-alanine acts as a competitive inhibitor for alanine racemase. tandfonline.comtandfonline.com It is a known drug used in the treatment of tuberculosis, although its utility is limited by toxicity issues stemming from a lack of target specificity. tandfonline.comtandfonline.com Similar to alanine phosphonate, D-cycloserine's inhibitory action involves forming a stable covalent linkage with the PLP cofactor. nih.govtandfonline.com

3-Fluoro-D-alanine: This halogenated analogue of alanine is a potent, broad-spectrum antibiotic that acts as a suicide substrate for alanine racemase. csic.es The enzyme processes 3-fluoro-D-alanine, leading to the elimination of fluoride (B91410) and the formation of a reactive aminoacrylate intermediate which then inactivates the enzyme. nih.gov However, this inhibitor has a high partition ratio, meaning many non-lethal turnovers occur for every inactivation event. csic.es For instance, the partition ratio for D-fluoroalanine with E. coli alanine racemase is approximately 980, while for D-chlorovinylglycine, a more efficient inhibitor, it is only 2.2. csic.es

Table 2: Comparative Inhibitory Constants (Ki) for Alanine Racemase Inhibitors

| Inhibitor | Enzyme Source | Substrate for KM | Ki (M) | Inhibition Type | Reference |

|---|---|---|---|---|---|

| D-cycloserine | E. coli | - | 6.5 x 10-4 | Competitive | tandfonline.comtandfonline.com |

| L-cycloserine | E. coli | - | 2.1 x 10-3 | Competitive | tandfonline.comtandfonline.com |

| O-carbamyl-D-serine | Streptococcus faecalis | D-alanine | - | Effective Inhibitor | tandfonline.comtandfonline.com |

Ki (inhibition constant) is a measure of inhibitor potency; a lower Ki indicates a more potent inhibitor.

D-alanine:D-alanine ligase (Ddl) is the subsequent enzyme in the peptidoglycan precursor pathway, catalyzing the ATP-dependent formation of the D-alanyl-D-alanine dipeptide. wikipedia.orgnih.gov This enzyme represents another critical target for antibacterial agents. nih.govebi.ac.uk

The catalytic mechanism of D-Ala-D-Ala ligase is believed to proceed through the formation of a high-energy D-alanyl phosphate (B84403) intermediate. nih.govebi.ac.uk In this two-step reaction, ATP first phosphorylates a molecule of D-alanine. nih.gov This activated intermediate then reacts with a second D-alanine molecule to form the dipeptide and release inorganic phosphate. ebi.ac.uk

Phosphonate and phosphinate analogues have been designed to act as potent inhibitors by mimicking this transient D-alanyl phosphate intermediate. nih.govnih.govresearchgate.net These compounds are structurally similar to the proposed intermediate, allowing them to bind tightly to the enzyme's active site. For example, (3-amino-2-oxoalkyl)phosphonic acids were synthesized as potential inhibitory mimics of the D-alanyl phosphate intermediate and proved to be effective ligase inhibitors. nih.gov Similarly, a phosphorylated form of the antibiotic D-cycloserine has been shown to mimic the D-alanyl phosphate intermediate, binding to the active site and blocking catalysis. nih.gov This strategy of mimicking a high-energy reaction intermediate is a powerful approach in enzyme inhibitor design. acs.org

D-Alanine:D-Alanine Ligase (D-Ala-D-Ala Synthetase; EC 6.3.2.4) Inhibition by this compound

Ligase Inhibition Consistent with Acyl Phosphate Displacement Mechanisms

The inhibition of specific ligases by phosphonate analogues is often rooted in their ability to mimic tetrahedral intermediates or transition states that occur during the enzymatic reaction. In the case of D-alanine:D-alanine ligase (Ddl), an essential enzyme in bacterial cell wall peptidoglycan synthesis, the catalytic mechanism proceeds through the formation of a D-alanyl acylphosphate intermediate. ebi.ac.uknih.gov This highly reactive species is formed when ATP phosphorylates the carboxyl group of the first D-alanine substrate. nih.gov Subsequently, a second D-alanine molecule attacks this acylphosphate, leading to the formation of the D-alanyl-D-alanine dipeptide and the release of inorganic phosphate. ebi.ac.uk

Research into inhibitors of D-alanine:D-alanine ligase has explored compounds that can act as mimics of the D-alanyl phosphate intermediate. nih.gov The inhibition by such compounds is consistent with a mechanism involving the displacement of the acyl phosphate. nih.gov For instance, the antibiotic D-cycloserine has been shown to inhibit D-alanine:D-alanine ligase through a phosphorylated form, D-cycloserine phosphate (DCSP), which is generated in the active site. nih.gov This DCSP molecule acts as a mimic of the D-alanyl phosphate intermediate, effectively inhibiting the enzyme. nih.gov Similarly, it has been hypothesized that the mechanism for D-alanine:D-alanine ligase involves the intermediacy of D-alanyl phosphate, leading to the design of inhibitory mimics. nih.gov

The table below summarizes key aspects of the D-alanine:D-alanine ligase inhibition mechanism.

| Feature | Description | Reference |

| Enzyme | D-alanine:D-alanine ligase (Ddl) (EC 6.3.2.4) | ebi.ac.uk |

| Reaction Step 1 | ATP-dependent phosphorylation of a D-alanine substrate. | nih.gov |

| Intermediate | D-alanyl acylphosphate. | ebi.ac.uknih.gov |

| Reaction Step 2 | Nucleophilic attack by a second D-alanine molecule. | nih.gov |

| Inhibition Strategy | Use of compounds that mimic the D-alanyl phosphate intermediate. | nih.gov |

| Example Inhibitor | Phosphorylated D-cycloserine (DCSP). | nih.gov |

UDP-N-acetylmuramyl-L-alanine synthetase (EC 6.3.2.8) Inhibition

UDP-N-acetylmuramyl-L-alanine synthetase, also known as MurC, is a crucial enzyme in the cytoplasmic stage of bacterial peptidoglycan biosynthesis. qmul.ac.ukgenome.jp It catalyzes the ATP-dependent addition of L-alanine to the nucleotide precursor UDP-N-acetylmuramate (UNAM). qmul.ac.ukwikipedia.org This reaction is the first step in the formation of the pentapeptide side chain of peptidoglycan. qmul.ac.uk

Aminophosphonic acids, which are structural analogues of amino acids, have been identified as inhibitors of several enzymes involved in cell wall synthesis. tandfonline.comtandfonline.com Specifically, 1-aminoethylphosphonic acid, an analogue of alanine, has been shown to target enzymes in this pathway. asm.org While its primary target is often alanine racemase, it has been identified as having a secondary inhibitory effect on UDP-N-acetylmuramyl-L-alanine synthetase. asm.org The mechanism involves the aminophosphonic acid acting as an alanine mimetic, thereby inhibiting the ligase. tandfonline.comtandfonline.com This inhibition disrupts the normal synthesis of the peptidoglycan precursor. asm.org

The table below details the characteristics of the MurC enzyme.

| Attribute | Details | Reference |

| Enzyme Name | UDP-N-acetylmuramate—L-alanine ligase (MurC) | qmul.ac.ukexpasy.org |

| EC Number | 6.3.2.8 | qmul.ac.ukgenome.jpexpasy.org |

| Reaction | ATP + UDP-N-acetyl-α-D-muramate + L-alanine → ADP + phosphate + UDP-N-acetyl-α-D-muramoyl-L-alanine | qmul.ac.ukwikipedia.org |

| Function | Catalyzes the addition of the first amino acid (L-alanine) in the synthesis of the peptidoglycan pentapeptide chain. | qmul.ac.ukmdpi.com |

| Inhibitors | L-amino acid analogues, such as 1-aminoethylphosphonic acid. | asm.orgmdpi.com |

Other Specific Enzymatic Interactions Involving this compound

Substrate/Interaction with D-Alanine—poly(phosphoribitol) ligase (EC 6.1.1.13)

D-Alanine—poly(phosphoribitol) ligase (also known as D-alanyl-poly(phosphoribitol) synthetase) is an enzyme that plays a key role in the modification of teichoic acids in the cell walls of Gram-positive bacteria. qmul.ac.ukexpasy.orggenome.jp Teichoic acids are anionic polymers, and their D-alanylation introduces positive charges, which modulates the net charge of the bacterial cell wall. mybiosource.com

The enzyme catalyzes the ATP-dependent ligation of D-alanine to poly(ribitol phosphate), a component of the teichoic acid backbone. qmul.ac.ukwikipedia.org The reaction proceeds in two steps: the activation of D-alanine by forming a D-alanyl-AMP intermediate, followed by the transfer of the D-alanyl group to the D-alanyl carrier protein (Dcp), forming a thioester bond. mybiosource.com Finally, the D-alanine is transferred to the poly(ribitol phosphate). qmul.ac.ukwikipedia.org The known substrates for this enzyme are ATP, D-alanine, and poly(ribitol phosphate). genome.jpwikipedia.org

Currently, there is a lack of specific research in the provided search results detailing the direct interaction, whether as a substrate or inhibitor, of this compound with D-Alanine—poly(phosphoribitol) ligase. As this compound is an analogue of D-alanine, it could theoretically interact with the enzyme's active site, but specific studies confirming this are not available in the searched literature.

The table below provides a summary of D-Alanine—poly(phosphoribitol) ligase.

| Attribute | Details | Reference |

| Enzyme Name | D-alanine—poly(phosphoribitol) ligase | qmul.ac.ukwikipedia.org |

| EC Number | 6.1.1.13 | qmul.ac.ukexpasy.orgwikipedia.org |

| Substrates | ATP, D-alanine, poly(ribitol phosphate) | genome.jpwikipedia.org |

| Products | AMP, diphosphate, O-D-alanyl-poly(ribitol phosphate) | genome.jpwikipedia.org |

| Function | Involved in the D-alanylation of teichoic acids in Gram-positive bacteria. | qmul.ac.ukmybiosource.com |

| Catalytic Process | Involves the formation of a transient thioester bond between D-alanine and the D-alanyl carrier protein. | qmul.ac.ukexpasy.orgmybiosource.com |

Biological Roles and Functional Implications in Microorganisms

Impact on Bacterial Physiology and Viability

The primary mechanism by which 3-Phosphono-D-alanine affects bacteria is through the disruption of cell wall biosynthesis. The bacterial cell wall, a rigid structure composed of peptidoglycan, is essential for maintaining cell shape and protecting against osmotic lysis. uomustansiriyah.edu.iqsigmaaldrich.com The synthesis of peptidoglycan is a complex process involving multiple enzymatic steps, many of which are targets for antimicrobial agents. sigmaaldrich.comfrontiersin.orgnih.gov

Disruption of Bacterial Cell Wall Biosynthesis and Maintenance of Integrity

This compound, as an analog of D-alanine, can interfere with the enzymes involved in the D-alanine branch of peptidoglycan synthesis. Specifically, it can inhibit alanine (B10760859) racemase, the enzyme responsible for converting L-alanine to D-alanine, and D-alanine:D-alanine ligase, which catalyzes the formation of the D-Ala-D-Ala dipeptide. sigmaaldrich.comtandfonline.com By disrupting the supply of this essential precursor, this compound effectively halts peptidoglycan synthesis, leading to a weakened cell wall that is unable to withstand the internal osmotic pressure, ultimately resulting in cell lysis and death. uomustansiriyah.edu.iqsigmaaldrich.com This interference with a fundamental and highly conserved bacterial process underscores the compound's potent effect on bacterial viability.

The incorporation of D-alanine is not limited to peptidoglycan. In Gram-positive bacteria, D-alanine is also incorporated into teichoic acids, which are polymers anchored to the peptidoglycan or the cell membrane. nih.govnih.gov The D-alanylation of teichoic acids reduces the net negative charge of the bacterial cell surface, which is thought to play a role in resistance to cationic antimicrobial peptides. nih.govnih.govnih.gov Disruption of D-alanine availability by compounds like this compound could therefore also impact this important defense mechanism.

Contribution to Antimicrobial Action Mechanisms Targeting Cell Wall Synthesis

The targeted disruption of cell wall biosynthesis is a well-established and effective antimicrobial strategy. sigmaaldrich.comfrontiersin.orgnih.gov Because the peptidoglycan cell wall is unique to bacteria and absent in eukaryotes, drugs that target its synthesis exhibit selective toxicity. sigmaaldrich.com this compound and related phosphonopeptides have been investigated as antibacterial agents precisely for this reason. asm.org

The antimicrobial action of these compounds relies on their ability to be transported into the bacterial cell and subsequently inhibit key enzymes in the peptidoglycan biosynthetic pathway. asm.org The inhibition of enzymes like the Mur ligases (e.g., MurD, MurE, MurF), which are responsible for the sequential addition of amino acids to the UDP-MurNAc precursor, is a key mechanism. frontiersin.org Phosphonates have been shown to act as inhibitors of these enzymes. frontiersin.org For instance, phosphonates that inhibit MurD can also inhibit MurE due to structural similarities between the substrates of these consecutive enzymes. frontiersin.org

The effectiveness of phosphonopeptides as antibacterial agents is often dependent on their ability to mimic the natural substrates of these enzymes. For example, phosphonopeptides designed to mimic the D-Ala-D-Ala terminus of the peptidoglycan precursor can effectively inhibit the transpeptidation and transglycosylation reactions that are crucial for the final assembly of the cell wall. mdpi.com This targeted inhibition leads to a weakened cell wall and subsequent bacterial lysis. nih.govmdpi.com

Ecological and Evolutionary Significance of Phosphonate (B1237965) Metabolism in Microbial Ecosystems

Phosphonates, characterized by a stable carbon-phosphorus (C-P) bond, are ubiquitous in various environments, particularly in marine ecosystems where they form a significant part of the dissolved organic phosphorus pool. mdpi.comnih.govfrontiersin.org The ability to metabolize these compounds provides a distinct advantage to microorganisms, especially in phosphate-limited conditions. mdpi.com

Microorganisms have evolved diverse and complex pathways to utilize phosphonates as a source of phosphorus, and sometimes carbon or nitrogen. mdpi.com The most widespread of these is the C-P lyase pathway. mdpi.comfrontiersin.org The presence of genes for phosphonate metabolism, such as those encoding the C-P lyase complex and specific transporters like PhnD, is widespread in marine bacteria, including abundant groups like Prochlorococcus and SAR11. nih.govfrontiersin.orgpnas.org This suggests that the ability to utilize phosphonates is a crucial survival strategy in the nutrient-poor open ocean. pnas.org

The evolution of phosphonate metabolic pathways is thought to have been shaped by extensive lateral gene transfer, allowing for the spread of these advantageous traits among different bacterial species. nih.gov The genomic clustering of genes for phosphonate biosynthesis and degradation in some bacteria suggests a close evolutionary relationship between these two processes. nih.gov

From an evolutionary perspective, phosphonates are considered ancient molecules, and their metabolism may have been relevant to early life on Earth. frontiersin.org While biological synthesis is the primary source of phosphonates in modern environments, their stability and potential prebiotic origins have led to speculation about their role as a phosphorus source for primordial life. frontiersin.org The upregulation of phosphonate consumption in environments like hydrothermal vents further supports the idea that this metabolic capability is an ancient and important adaptation. frontiersin.org The production of phosphonates by microorganisms can also serve other ecological roles, such as acting as antimicrobial agents or pathogenic factors. mdpi.com

The study of phosphonate metabolism, therefore, not only provides insights into microbial nutrient cycling and survival strategies but also offers a window into the evolutionary history of life and the biogeochemical processes that shape our planet.

Interactive Data Table: Research Findings on this compound and Related Compounds

| Compound/System | Organism(s) | Key Finding | Reference(s) |

| This compound | General Bacteria | Inhibits alanine racemase and D-alanine:D-alanine ligase, disrupting peptidoglycan synthesis. | sigmaaldrich.comtandfonline.com |

| Phosphonopeptides | Escherichia coli, Staphylococcus aureus | Act as antibacterial agents by being transported into the cell and inhibiting cell wall biosynthesis. | asm.org |

| Phosphonates | S. aureus | Inhibit MurD and MurE ligases in the peptidoglycan synthesis pathway. | frontiersin.org |

| D-alanine | Gram-positive bacteria | Incorporated into teichoic acids, affecting cell surface charge and resistance to cationic antimicrobial peptides. | nih.govnih.govnih.gov |

| C-P Lyase Pathway | Marine microorganisms | A key pathway for the utilization of phosphonates as a phosphorus source in phosphate-limited environments. | mdpi.comnih.gov |

| Phosphonate Metabolism Genes | Diverse Bacteria | Widespread distribution suggests a significant role in phosphorus and carbon biogeochemistry. | mdpi.compnas.org |

Advanced Synthetic Methodologies and Chemical Derivatization for Research

Stereoselective Synthesis of 3-Phosphono-D-alanine and its Derivatives for Academic Study

The controlled, stereoselective synthesis of this compound is paramount for its study and application, as biological activity is highly dependent on the specific stereochemistry of the molecule.

Introducing a phosphonate (B1237965) group onto an amino acid framework while controlling stereochemistry is a significant synthetic challenge. Several methodologies have been developed to achieve this, primarily focusing on the formation of the key Carbon-Phosphorus (C-P) bond.

One of the most convenient and widely used methods is the Pudovik reaction , which involves the nucleophilic addition of a dialkyl phosphite (B83602) to an imine. acs.org To achieve stereoselectivity, this reaction is often performed using chiral imines derived from the condensation of an aldehyde with a chiral amine, which acts as a chiral auxiliary. acs.org An alternative approach involves the addition of phosphites to N-acyliminium ion intermediates, which can be generated from precursors like 5-substituted morpholin-3-ones. iu.edu

The Michaelis-Arbuzov reaction is another foundational method for forming C-P bonds, typically involving the reaction of a trialkyl phosphite with an alkyl halide. cardiff.ac.uk For synthesizing phosphono-amino acids, this can be adapted by using a suitable halogenated amino acid precursor.

More recent strategies include the hydrophosphination of unsaturated precursors. For instance, the enantiopure (L)-enantiomer of phosphinothricin (B1261767) has been synthesized via the regioselective hydrophosphination of a vinyl oxazolidinone, a strategy that could be adapted for D-alanine analogues. cardiff.ac.uk Additionally, palladium-catalyzed C(sp³)–H alkylation of alanine (B10760859) derivatives with phosphonated alkyl iodides represents an advanced technique for constructing γ-phosphono-α-amino acids. cardiff.ac.uk

These methods often require careful selection of protecting groups for the amine and carboxylic acid functionalities of the amino acid scaffold to ensure compatibility with the reaction conditions for C-P bond formation.

Table 1: Key Strategies for Stereoselective Phosphonate Introduction

| Synthetic Strategy | Key Reagents/Precursors | Description | Citations |

|---|---|---|---|

| Pudovik Reaction | Dialkyl phosphite, Chiral imine | Nucleophilic addition of a phosphite to a C=N double bond. Stereocontrol is achieved using a chiral amine auxiliary to form the imine. | acs.org |

| N-Acyliminium Ion Chemistry | N-Boc-morpholin-3-one, Trimethyl phosphite, Lewis acid (BF₃·OEt₂) | Formation of a reactive N-acyliminium intermediate followed by nucleophilic attack by the phosphite. The existing ring structure guides the stereochemistry of the addition. | iu.edu |

| Michaelis-Arbuzov Reaction | Trialkyl phosphite, Halogenated amino acid precursor | Reaction between a P(III) species and an alkyl halide to form a P(V) phosphonate. Requires a suitable electrophilic center on the amino acid side chain. | cardiff.ac.uk |

| Asymmetric Hydrophosphination | Vinyl oxazolidinone, Methyl phosphonate, Perester catalyst | Regioselective addition of a P-H bond across a double bond. The chiral oxazolidinone auxiliary directs the stereochemical outcome. | cardiff.ac.uk |

| Palladium-Catalyzed C-H Alkylation | Alanine aminoquinoline derivative, Phosphonated alkyl iodide, Pd catalyst | Direct functionalization of a C(sp³)–H bond on the alanine side chain with a phosphonate-containing fragment. | cardiff.ac.uk |

The incorporation of this compound into peptide chains creates phosphonopeptides, which are valuable as enzyme inhibitors and biochemical tools. The synthesis of these peptides requires modified coupling strategies due to the presence of the phosphonic acid group, which behaves differently from a standard carboxylic acid.

Two primary approaches are utilized for forming the peptide bond:

Activation of the Phosphonic Acid: The phosphonic acid moiety of this compound can be activated to facilitate coupling with the N-terminus of another amino acid. A common method involves converting the phosphonic acid or its monoester into a more reactive phosphonochloridate using reagents like thionyl chloride or oxalyl chloride. researchgate.net This activated intermediate readily reacts with an amino acid ester to form the phosphonamidate bond, which mimics the peptide linkage. researchgate.net

Standard Peptide Coupling: Alternatively, the carboxylic acid of a standard amino acid can be activated to couple with the free amine of this compound (or its ester). This can be achieved using common peptide coupling reagents such as N,N′-dicyclohexylcarbodiimide (DCC), N,N′-diisopropylcarbodiimide (DIC), or benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBop). researchgate.net This strategy forms a conventional amide bond adjacent to the aminophosphonate residue.

The synthesis of Alafosfalin (L-Ala-L-Ala(P)) , a well-known antibacterial phosphonodipeptide, serves as a practical example of these techniques. acs.org The synthesis and study of such dipeptides, where systematic variations are made to either the amino acid or the phosphonate analogue, have been crucial for understanding structure-activity relationships. acs.org For instance, replacing the L-Ala portion of Alafosfalin with other amino acids like L-Norvaline can lead to more potent antibacterial agents. acs.org

Table 2: Comparison of Coupling Methods for Phosphonopeptide Synthesis

| Coupling Strategy | Activating Reagent | Bond Formed | Key Considerations | Citations |

|---|---|---|---|---|

| Phosphonate Activation | Thionyl chloride (SOCl₂), Oxalyl chloride, POCl₃ | Phosphonamidate (P-N) | Forms a peptide bond isostere. Requires protection of other functional groups. The phosphonochloridate intermediate is highly reactive. | researchgate.net |

| Carboxylic Acid Activation | DCC, DIC, PyBop, DPPA | Amide (C-N) | Utilizes standard peptide synthesis conditions. The phosphonic acid group must be appropriately protected (e.g., as a diester) during the coupling step. | researchgate.net |

Strategies for Phosphonate Group Introduction into Amino Acid Scaffolds

Design and Development of this compound-Based Biochemical Probes

To investigate the biological roles and interactions of D-alanine and its analogues, researchers develop derivatized probes for specific applications like metabolic tracing, imaging, and enhanced cellular delivery.

Labeling D-alanine analogues with fluorescent tags or radioisotopes allows for direct visualization and quantification in biological systems. These probes are invaluable for studying processes like bacterial cell wall biosynthesis in real-time. nih.govnih.gov

Fluorescent D-Amino Acids (FDAAs): A powerful class of probes is synthesized by attaching a fluorophore to a D-amino acid scaffold. A modular synthesis protocol allows for the creation of a library of FDAAs. nih.gov For example, probes like HADA (7-hydroxycoumarin-3-carboxylic acid-amino-D-alanine) and NADA (NBD-amino-D-alanine) are prepared by coupling the respective fluorophore to the side chain of N-α-Boc-protected 3-amino-D-alanine. iu.edunih.gov These probes are efficiently incorporated into the peptidoglycan of diverse bacteria, enabling the specific labeling of sites of cell wall synthesis. nih.gov Another strategy involves using bio-orthogonal handles; for example, an unnatural dipeptide containing ethynyl-D-alanine can be metabolically incorporated into peptidoglycan and subsequently labeled via a "click chemistry" reaction with an azide-modified fluorescent dye.

Radiolabeled Analogues for PET Imaging: For in vivo imaging, positron emission tomography (PET) tracers are developed. D-alanine is an attractive target for creating bacteria-specific imaging agents because it is a key component of the bacterial cell wall but is not a common metabolic substrate in mammals. nih.gov Researchers have synthesized d-[3-¹¹C]alanine via the asymmetric alkylation of a glycine-derived precursor with [¹¹C]methyl iodide. acs.orgnih.gov To overcome the short half-life of Carbon-11, Fluorine-18 labeled analogues have also been developed. The synthesis of [¹⁸F]3,3,3-trifluoro-d-alanine (d-[¹⁸F]-CF₃-ala) provides a tracer with a longer half-life that shows robust accumulation in numerous bacterial pathogens. acs.org

Table 3: Examples of Labeled D-Alanine Analogues for Research

| Probe Name/Type | Label | Synthetic Approach | Application | Citations |

|---|---|---|---|---|

| HADA | 7-hydroxycoumarin (Blue fluorescence) | Coupling of activated 7-hydroxycoumarin-3-carboxylic acid to 3-amino-D-alanine. | Live-cell imaging of bacterial peptidoglycan synthesis. | iu.edunih.gov |

| sBADA | Sulfonated BODIPY-FL (Green fluorescence) | Attachment of a sulfonated BODIPY fluorophore to 3-amino-D-alanine. | Peptidoglycan labeling in live bacteria with increased hydrophilicity. | |

| EDA-DA | Ethynyl group (Bio-orthogonal handle) | Dipeptide of ethynyl-D-alanine and D-alanine. | Metabolic incorporation followed by click chemistry with an azide-fluorophore for selective labeling. | |

| d-[3-¹¹C]alanine | Carbon-11 (PET radioisotope) | Asymmetric alkylation using [¹¹C]methyl iodide and a phase-transfer catalyst. | In vivo PET imaging to detect living bacteria and monitor antibiotic therapy. | acs.orgnih.gov |

| d-[¹⁸F]-CF₃-ala | Fluorine-18 (PET radioisotope) | Multi-step radiosynthesis to create the trifluoro-d-alanine analogue. | PET imaging of bacterial infections with a longer-lived radioisotope. | acs.org |

A major challenge in the research application of phosphonates like this compound is their poor cell membrane permeability. The phosphonic acid group is dianionic at physiological pH, which severely restricts its ability to cross the lipid bilayer of cells via passive diffusion. cardiff.ac.uk To overcome this, prodrug strategies are employed, where the polar phosphonate group is temporarily masked with lipophilic, cleavable moieties. researchgate.net

The ProTide (pronucleotide) approach is a clinically successful strategy that has been adapted for phosphonates. This method involves creating phosphonamidates by linking an amino acid ester to the phosphonate via a P-N bond, with an aryl group also attached to the phosphorus. cardiff.ac.uk These neutral, lipophilic prodrugs can diffuse across the cell membrane. Inside the cell, esterases cleave the amino acid ester, initiating a cascade that releases the free phosphonic acid. cardiff.ac.uk

Other common prodrug motifs include:

Bis(pivaloyloxymethyl) or POM esters: These involve masking the phosphonate hydroxyls with two POM groups, which are readily cleaved by intracellular esterases to release the active drug. A known drawback is the release of pivalic acid. nih.govnih.gov

Bis(isopropyloxycarbonyloxymethyl) or POC esters: A related strategy that also relies on esterase-mediated cleavage but releases non-toxic carbonate, 2-propanol, and formaldehyde (B43269) instead of pivalic acid. nih.gov

Bisamidates: This approach uses two amino acid esters to mask the phosphonate, creating two P-N bonds. These prodrugs can be less cytotoxic and more stable than ester-based prodrugs and may leverage amino acid transporters to facilitate uptake. nih.gov

CycloSal Prodrugs: This strategy uses a cyclic salicylic (B10762653) acid derivative to create a lipophilic phosphonate triester. Intracellular hydrolysis opens the ring and releases the active phosphonate. nih.gov

These derivatization techniques are essential for transforming a potent but impermeable research compound into a tool that can effectively reach its intracellular target in cell-based assays.

Table 4: Prodrug Strategies for Enhancing Cellular Permeability of Phosphonates

| Prodrug Strategy | Masking Group | Intracellular Cleavage Mechanism | Citations |

|---|---|---|---|

| ProTide (Phosphonamidate) | Aryl group and an amino acid ester | Esterase cleavage followed by intramolecular cyclization and hydrolysis. | cardiff.ac.uk |

| POM Esters | Pivaloyloxymethyl (POM) | Cleavage by carboxyesterases to release the phosphonic acid, formaldehyde, and pivalic acid. | nih.govnih.gov |

| POC Esters | Isopropyloxycarbonyloxymethyl (POC) | Cleavage by carboxyesterases to release the phosphonic acid, formaldehyde, and isopropanol. | nih.gov |

| Bisamidates | Two amino acid esters | Cleavage by phosphoramidases or other peptidases. | nih.gov |

| CycloSal Prodrugs | Cyclic salicylic acid derivative | Chemical or enzyme-mediated hydrolysis of the ester linkages. | nih.gov |

Analytical and Structural Elucidation Studies of 3 Phosphono D Alanine and Its Complexes

Spectroscopic Characterization Techniques in 3-Phosphono-D-alanine Research

Spectroscopic methods are fundamental to the structural confirmation and analysis of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P-NMR, ¹H-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of phosphorus-containing compounds like this compound. slideshare.net Because the most abundant isotope of phosphorus, ³¹P, is NMR-active, it can be observed directly, providing specific information about the chemical environment of the phosphorus nucleus. libretexts.org Furthermore, its spin-coupling interactions with adjacent proton (¹H) and carbon (¹³C) nuclei provide crucial connectivity data. libretexts.org

In ³¹P-NMR, chemical shifts are typically reported relative to an external standard of 85% phosphoric acid. slideshare.net The chemical shift values are sensitive to the nature of substituents on the phosphorus atom. slideshare.nettrilinkbiotech.com For phosphonates, the signals appear in a characteristic region of the spectrum.

The following table summarizes reported NMR data for 3-phosphonoalanine in an aqueous solution, which is essential for its structural confirmation.

| Nucleus | Chemical Shift (ppm) | Solvent / pH |

| ¹³C | 31.80, 54.65, 178.41 | D₂O / 7.4 |

| ¹H | 1.66-1.73, 2.06-2.12, 3.79-3.83 | Water / 7.00 |

Data sourced from the Human Metabolome Database entry for 2-Amino-3-phosphonopropionic acid. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS/MS) for Identification and Metabolite Profiling

Mass spectrometry (MS) is a cornerstone technology for the identification and quantification of metabolites in biological systems. ijpras.comnih.gov High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures the mass of a molecule with very high accuracy, allowing for the determination of its elemental composition. filab.frnih.gov This capability is critical for distinguishing a target metabolite from other endogenous compounds that may have the same nominal mass (isobars). ijpras.com

For the identification of this compound, an HRMS instrument like a Time-of-Flight (TOF) or Orbitrap analyzer can provide an accurate mass measurement of the molecular ion. filab.fr This experimentally determined mass can then be compared against the calculated exact mass of the chemical formula for this compound (C₃H₈NO₅P) to confirm its identity with a low part-per-million (ppm) mass error. nih.gov

Tandem mass spectrometry (MS/MS or MS²) further enhances identification confidence. In this technique, the molecular ion of the putative this compound is isolated and fragmented within the mass spectrometer to produce a characteristic pattern of product ions. ijpras.com This fragmentation pattern serves as a structural fingerprint. For metabolite profiling studies, where the goal is to identify and quantify metabolites from complex biological samples, liquid chromatography (LC) is typically coupled with HRMS. nih.gov This approach allows for the separation of metabolites prior to detection, reducing sample complexity and enabling the analysis of compounds like this compound in matrices such as cell extracts or plasma. nih.govcambridge.org

The general workflow for identifying a metabolite like this compound in a biological sample using LC-HRMS is outlined below.

| Step | Description | Key Techniques |

| 1. Sample Preparation | Extraction of metabolites from the biological matrix (e.g., cells, plasma) while stopping metabolic activity. | Quenching, Solvent Extraction, Centrifugation |

| 2. Chromatographic Separation | Separation of the complex mixture of metabolites based on their physicochemical properties. | Liquid Chromatography (LC) |

| 3. Data Acquisition | Ionization of separated metabolites and measurement of their accurate mass (MS1) and fragmentation patterns (MS/MS). | Electrospray Ionization (ESI), HRMS (e.g., TOF, Orbitrap), Tandem Mass Spectrometry (MS/MS) |

| 4. Data Processing & Identification | Detection of mass spectral features, alignment across samples, and comparison of accurate mass and MS/MS spectra to databases or authentic standards. | Feature detection algorithms, Database searching (e.g., METLIN, HMDB), Standard comparison |

X-ray Crystallography of Enzyme-3-Phosphono-D-alanine Complexes

X-ray crystallography provides high-resolution, three-dimensional snapshots of molecules, enabling the detailed visualization of how inhibitors like 3-phosphonoalanine bind to their enzyme targets. This has been particularly insightful for understanding its interaction with alanine (B10760859) racemase.

Structural Basis of Alanine Racemase Inhibition by this compound Analogues

Alanine racemase is a bacterial enzyme essential for peptidoglycan biosynthesis, as it provides the D-alanine precursor. tandfonline.comtandfonline.com This makes it an attractive target for antimicrobial drug development. wikipedia.orgnih.gov The enzyme is a homodimer, with each monomer consisting of an N-terminal α/β barrel domain and a C-terminal domain composed mainly of β-strands. rcsb.orgbiotech-asia.org The active sites, of which there are two per dimer, are located at the interface between the two monomers. rcsb.orgplos.org

3-Phosphonoalanine is a potent inhibitor of alanine racemase. plos.org It functions as a substrate analogue, mimicking the natural substrate, alanine. oup.com X-ray crystallographic studies of alanine racemase from Bacillus stearothermophilus in complex with an adduct of the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor and phosphonoalanine reveal the structural basis of this inhibition. rcsb.orgchegg.com The inhibitor binds covalently to the PLP cofactor, which is itself anchored in the active site. rcsb.org This binding effectively blocks the active site and prevents the catalytic racemization of L-alanine to D-alanine, thereby halting a crucial step in bacterial cell wall synthesis. tandfonline.complos.org The structure shows that the inhibitor occupies the same space as the substrate would, confirming its role as a competitive inhibitor. wikipedia.org

Elucidation of Active Site Interactions and Ligand Binding Modes

Crystallographic structures of the alanine racemase-inhibitor complex provide precise details about the molecular interactions that stabilize the bound inhibitor. The enzyme utilizes a pyridoxal 5'-phosphate (PLP) cofactor, which is covalently linked to a lysine (B10760008) residue (Lys39 in B. stearothermophilus) in the enzyme's ground state. rcsb.orgebi.ac.uk

When 3-phosphonoalanine enters the active site, it displaces the lysine and forms a new covalent bond (an external aldimine) with the PLP cofactor. tandfonline.comebi.ac.uk The structure of this enzyme-inhibitor complex (PDB ID: 1SFT) shows that the phosphonate (B1237965) group of the inhibitor is a key binding determinant. It forms multiple hydrogen bonds and salt bridges with active site residues, anchoring the inhibitor firmly in place.

Key residues from B. stearothermophilus alanine racemase are involved in this interaction. rcsb.org Tyr265' (from the adjacent monomer) and Lys39 are positioned on opposite sides of the inhibitor's α-carbon and are the catalytic residues responsible for proton abstraction in the normal reaction cycle. wikipedia.orgebi.ac.uk In the inhibited complex, their positions highlight how the inhibitor engages these crucial catalytic players. Other residues, such as Arg136 and Arg219, are critical for anchoring the PLP cofactor through interactions with its phosphate (B84403) group and pyridine (B92270) nitrogen, respectively. rcsb.org This network of interactions explains the high affinity and potent inhibitory action of phosphonoalanine analogues.

The following table details the key active site residues of B. stearothermophilus alanine racemase and their roles in binding the PLP-phosphonoalanine adduct.

| Residue | Location | Role in Binding and Inhibition |

| Lys39 | C-terminus of the first β-strand of the α/β barrel | Forms a covalent aldimine linkage with the PLP cofactor in the native enzyme; positioned to act as a catalytic base/acid. wikipedia.orgrcsb.orgebi.ac.uk |

| Tyr265' | From the second monomer | Postulated to be the other key catalytic residue, acting as a proton donor/acceptor to the substrate's α-carbon. wikipedia.orgrcsb.org |

| Arg136 | Active Site | Donates a hydrogen bond to the phenolic oxygen of PLP; may be involved in substrate binding and stabilization of intermediates. rcsb.orgebi.ac.uk |

| Arg219 | Active Site | Forms a unique hydrogen bond with the pyridine nitrogen of the PLP cofactor, influencing electron delocalization in intermediates. rcsb.orgebi.ac.uk |

Computational and Theoretical Investigations of 3 Phosphono D Alanine Systems

Molecular Docking and Dynamics Simulations of Inhibitor-Enzyme Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as 3-Phosphono-D-alanine, and its protein target at an atomic level. These methods have been instrumental in elucidating the inhibition mechanisms of key bacterial enzymes involved in cell wall biosynthesis, namely Alanine (B10760859) Racemase (Alr) and D-alanine:D-alanine Ligase (Ddl).

Docking studies predict the preferred orientation of an inhibitor when bound to the active site of an enzyme, providing a static snapshot of the interaction. MD simulations build upon this by simulating the movements of the atoms in the enzyme-inhibitor complex over time, offering insights into the stability of the binding and the dynamic nature of the interactions.

For phosphonate (B1237965) inhibitors like this compound, which are analogs of the natural substrate D-alanine, these simulations have confirmed their binding within the catalytic pocket of their target enzymes. In Alanine Racemase, an enzyme that interconverts L-alanine and D-alanine, structural and computational studies have identified key residues critical for binding and catalysis. wikipedia.orgnih.govjaptronline.com The pyridoxal-5'-phosphate (PLP) cofactor is central to the enzyme's function, and inhibitors like alanine phosphonates are known to form a covalent bond with this cofactor. nih.gov Molecular modeling highlights the importance of specific amino acid residues in stabilizing the inhibitor within the active site. For instance, in Bacillus stearothermophilus alanine racemase, Lys39 and Tyr265 are crucial catalytic residues that interact with the substrate and inhibitors. nih.gov Similarly, studies on Mycobacterium tuberculosis Alanine Racemase have emphasized the importance of interactions with residues such as Lys42 and Tyr46 for inhibitor binding. acs.org The narrow entryway to the enzyme's binding pocket presents a significant challenge in inhibitor design, a factor that is extensively studied using computational models. japtronline.comnih.gov

D-alanine:D-alanine ligase (Ddl), which catalyzes the formation of the D-alanyl-D-alanine dipeptide, is another primary target. nih.govnih.gov Molecular dynamics studies of the Ddl lid loop, a flexible region covering the active site, have been crucial for understanding how inhibitors can access the binding pocket. nih.gov The binding of this compound and related phosphinate inhibitors is thought to mimic the tetrahedral transition state of the ligation reaction, forming a stable adduct that inactivates the enzyme. mdpi.com

The insights from these simulations are summarized in the table below, detailing the key enzymes and the interacting residues involved in binding this compound or its close analogs.

| Enzyme Target | Organism Example | Key Interacting Residues/Cofactors | Role in Interaction |

| Alanine Racemase (Alr) | Bacillus stearothermophilus | Lys39, Tyr265', PLP-Cofactor | Catalytic activity, covalent linkage with inhibitor |

| Alanine Racemase (Alr) | Streptococcus pneumoniae | Lys40, PLP-Cofactor | Covalent aldimine bond with PLP |

| Alanine Racemase (Alr) | Mycobacterium tuberculosis | Lys42, Tyr46, Arg140 | Catalytic pocket binding |

| D-alanine:D-alanine Ligase (Ddl) | Escherichia coli | Flexible lid loop | Controls access to the active site |

This table is generated from data found in cited research articles. nih.govnih.govacs.orgnih.gov

Quantum Chemical Calculations of Reaction Mechanisms and Transition States in this compound Biochemistry

These calculations have been pivotal in understanding how this compound and related compounds inhibit their target enzymes. Phosphonates are potent inhibitors because they are excellent mimics of the tetrahedral transition states that occur during the enzymatic reaction. researchgate.nettandfonline.com For D-alanine:D-alanine ligase, the reaction proceeds through a D-alanyl-phosphate intermediate. nih.govnih.gov this compound is hypothesized to act as an inhibitory mimic of this proposed intermediate. nih.gov QM/MM simulations can map the entire potential energy surface of the reaction, identifying the structures of intermediates and the energy barriers of transition states. henriquefernandes.pt By comparing the calculated activation energies with experimental kinetic data, researchers can validate proposed mechanistic pathways. henriquefernandes.pt

For Alanine Racemase, the reaction involves the abstraction of the alpha-proton from alanine, forming a PLP-stabilized carbanion intermediate. wikipedia.org QM/MM studies can model this proton transfer and the subsequent reprotonation, elucidating how the inhibitor stalls this process by forming a highly stable, covalent adduct with the PLP cofactor that is resistant to further reaction. The stability of this adduct effectively takes the enzyme out of commission.

Similarly, for peptidases that are inhibited by phosphonate analogs, QM/MM calculations can detail the nucleophilic attack on the peptide bond and the formation of the tetrahedral gem-diolate transition state. researchgate.netnih.gov The phosphonate group in the inhibitor mimics the charge and geometry of this transient state but is stable, leading to very tight binding and potent inhibition. nih.govacs.org These theoretical studies provide a detailed, step-by-step understanding of the chemical events at the active site that lead to enzyme inactivation.

Bioinformatics and Comparative Genomics for Identification of this compound Related Biosynthetic Genes and Pathways

The biosynthesis of phosphonates, including this compound (also referred to as phosphonoalanine or PnAla), is a fascinating area of natural product chemistry. unl.pt Bioinformatics and comparative genomics have revolutionized the discovery and characterization of the gene clusters responsible for producing these compounds. nih.govpnas.org

A key breakthrough was the identification of the phosphoenolpyruvate (B93156) mutase (PepM) gene as a reliable marker for phosphonate biosynthesis. nih.gov The PepM enzyme catalyzes the initial, committed step in most phosphonate pathways: the intramolecular rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (B1221233) (PnPy). nih.govmicrobiologyresearch.org By searching sequenced microbial genomes and metagenomic datasets for homologs of the pepM gene, researchers can identify organisms with the potential to produce phosphonates. nih.govnih.gov

Once a pepM-containing gene cluster is found, comparative genomics is used to predict the structure of the final phosphonate product. The genes located in the vicinity of pepM (the "gene neighborhood") encode the subsequent enzymatic steps. nih.gov The conservation of genes within these neighborhoods is strongly correlated with the type of phosphonate produced. nih.govnih.gov For the biosynthesis of phosphonoalanine, the gene cluster typically contains not only pepM but also a gene for a PLP-dependent aminotransferase. acs.orgresearchgate.net This enzyme catalyzes the transamination of phosphonopyruvate (PnPy) to yield phosphonoalanine. acs.org

Large-scale genome mining projects have screened thousands of actinomycete genomes, revealing a vast diversity of phosphonate biosynthetic gene clusters. pnas.org These studies have classified clusters into distinct families based on sequence similarity, predicting the existence of many yet-undiscovered phosphonate natural products. pnas.org Computational analyses have inventoried the early branch points in these pathways, finding that phosphonoalanine (PnAla) is the second most abundant predicted intermediate after 2-aminoethylphosphonate (AEP). microbiologyresearch.org This bioinformatic framework provides a powerful roadmap for the targeted discovery of new phosphonate compounds and the enzymes that synthesize them. pnas.orgmicrobiologyresearch.org

| Gene | Encoded Enzyme | Function in Phosphonoalanine (PnAla) Biosynthesis |

| pepM | Phosphoenolpyruvate (PEP) mutase | Catalyzes the rearrangement of PEP to phosphonopyruvate (PnPy), the first committed step. |

| (e.g., pnfD) | PLP-dependent aminotransferase | Catalyzes the transamination of PnPy to form L-phosphonoalanine (L-PnAla). |

| pnfA, pnfB | ATP-grasp ligases | Involved in the ligation of PnAla to other amino acids to form phosphonopeptides. |

| pnfT | Transporter | May serve to export the final phosphonate product from the cell. |

This table summarizes key genes involved in phosphonoalamide biosynthesis, a class of PnAla-containing peptides, based on cited genomic and biochemical studies. acs.org

Future Research Directions and Emerging Opportunities

Discovery of Novel Enzymatic Targets and Biochemical Pathways Modulated by 3-Phosphono-D-alanine

Future research is set to identify new enzymes and metabolic routes influenced by this compound, expanding beyond its known interactions. As a structural analog of key metabolites, it has the potential to interact with a wide array of enzymes.

A primary area of investigation involves enzymes central to bacterial cell wall synthesis. D-alanine:D-alanine ligase, an essential enzyme in peptidoglycan biosynthesis, is a promising target. nih.gov Researchers have synthesized analogues of this compound, such as (3-amino-2-oxoalkyl)phosphonic acids, which act as inhibitory mimics of the proposed D-alanyl phosphate (B84403) intermediate in the ligase's mechanism. nih.gov The inhibition of this enzyme supports the hypothesis of an acyl phosphate displacement step in its catalytic cycle. nih.gov Another critical enzyme is alanine (B10760859) racemase, which provides the necessary D-alanine for peptidoglycan formation and is a target for inhibitors like alanine phosphonate (B1237965). tandfonline.com

Recent studies on the biosynthesis of phosphonoalamides, antimicrobial tripeptides containing L-phosphonoalanine (PnAla), have unveiled novel enzymatic pathways that represent new avenues for research. researchgate.netresearchgate.net This pathway involves a previously unknown branch of phosphonate metabolism. researchgate.netnih.gov Key enzymes identified include an aminotransferase (PnaA) that converts phosphonopyruvate (B1221233) to PnAla, and two ATP-grasp ligases (PnaC and PnaB) that sequentially build the peptide chain. nih.gov The promiscuity of these ligases, particularly PnaC which can produce a diverse array of dipeptides, suggests a broad substrate scope that could be exploited for biocatalysis. researchgate.netnih.gov Understanding the D-stereoisomer's interaction with this pathway could reveal new regulatory or inhibitory functions.

Furthermore, the ability of phosphonates to act as mimics of phosphates and tetrahedral transition states opens up research into their effects on a broader range of enzymes. researchgate.net This includes phosphatases, kinases, and viral enzymes. For instance, 3-phosphono-L-alanine has been shown to function as a pyrophosphate mimic for HIV-1 reverse transcriptase, suggesting that its D-enantiomer could be explored for similar roles in other polymerases. rsc.org The metabolic breakdown of phosphonoalanine itself, involving the cleavage of the stable carbon-phosphorus (C-P) bond, points to the existence of yet-unidentified C-P lyases in various organisms, a significant area for future discovery.

Table 1: Key Enzymes and Pathways Associated with Phosphonoalanine

| Enzyme/Pathway | Function | Research Findings | Citation |

|---|---|---|---|

| D-alanine:D-alanine ligase | Essential for bacterial peptidoglycan synthesis. | Inhibited by (3-amino-2-oxoalkyl)phosphonic acid analogues, supporting an acyl phosphate displacement mechanism. | nih.gov |

| Alanine Racemase | Converts L-alanine to D-alanine for peptidoglycan. | A known target for phosphonate-based inhibitors. | tandfonline.com |

| Phosphonoalamide Biosynthesis Pathway | Produces antimicrobial phosphonopeptides. | Involves novel enzymes: PnaA (aminotransferase) and PnaB/PnaC (ATP-grasp ligases) for peptide assembly. Represents a new branch of phosphonate metabolism. | researchgate.netresearchgate.netnih.gov |

| HIV-1 Reverse Transcriptase | Viral DNA synthesis. | Uses 3-phosphono-L-alanine as a pyrophosphate mimic, facilitating DNA synthesis. | rsc.org |

| Phosphoserine Phosphatase | Protein dephosphorylation. | Inhibited by 2-amino-3-phosphonopropionic acid (AP3). | |

| C-P Lyase Pathway | Cleavage of the carbon-phosphorus bond. | Evidence from metabolic studies suggests the existence of unidentified enzymes capable of degrading phosphonoalanine. |

Exploration of Additional Biological Roles in Diverse Microbial Ecosystems and Pathogen Interactions

The role of D-amino acids, including this compound, as signaling molecules and metabolic effectors in microbial communities is an emerging field of study. frontiersin.orgfrontiersin.org Bacteria release extracellular D-amino acids to regulate cellular processes in themselves and their neighbors, influencing biofilm formation, cell wall structure, and spore germination. frontiersin.orgnih.gov This positions these molecules as key players in shaping the biodiversity of complex ecosystems. frontiersin.org

A significant area for future research is the role of this compound in pathogen life cycles and host interactions. For example, in Bacillus anthracis, the causative agent of anthrax, endogenous D-alanine production is involved in the autoinhibition of spore germination at high spore densities. nih.gov Furthermore, the addition of D-alanine has been observed to enhance the survival of B. anthracis within macrophages, suggesting a direct role in evading the host immune response. nih.gov Investigating how this compound specifically contributes to or modulates these processes could reveal new mechanisms of pathogenesis. nih.gov

The utilization of phosphonates as a nutrient source, particularly for phosphorus, is another critical biological role. ebi.ac.uk Many prokaryotic lineages can cleave the C-P bond to acquire phosphorus, a vital but often limiting nutrient. ebi.ac.uk Exploring the prevalence and regulation of this compound degradation pathways in diverse microbial ecosystems, from marine environments to the human gut, will provide insight into microbial nutrient cycling and competitive interactions. frontiersin.orgebi.ac.uk Advanced tools, such as CRISPR-based genetic screens, can be employed to identify the specific genes and pathways that allow pathogens to utilize host- or environment-derived molecules like this compound to thrive during an infection. mdpi.com

Table 2: Investigated Roles of D-Alanine and Phosphonoalanine in Microbial Biology

| Biological Role | Organism/System | Observed Effect | Citation |

|---|---|---|---|

| Regulation of Biofilms & Cell Wall | Various Bacteria | Extracellular D-amino acids regulate biofilm integrity and cell wall remodeling. | frontiersin.orgnih.gov |

| Inhibition of Spore Germination | Bacillus species | D-alanine is a potent inhibitor of spore germination, acting as an autoinhibitory signal at high population densities. | nih.govnih.gov |

| Pathogen-Host Interaction | Bacillus anthracis | Endogenous D-alanine enhances survival within murine macrophages. | nih.gov |

| Nutrient Source | Prokaryotic Lineages | 2-Amino-3-phosphonopropionic acid (AP3) can be used as a source of phosphorus. | ebi.ac.uk |

Development of Advanced Methodologies for Synthesis, Analysis, and Biological Probing of this compound

Progress in understanding the roles of this compound is intrinsically linked to the development of advanced chemical tools for its synthesis, detection, and in-situ study.

Synthesis: The creation of enantiomerically pure this compound and its derivatives is crucial for biological studies. Modern synthetic chemistry offers several powerful strategies. Palladium-catalyzed C(sp³)–H alkylation of alanine derivatives provides a direct method for constructing chiral γ-phosphono-α-amino acids. wiley.comrsc.org Other established and emerging methods include the asymmetric Strecker reaction, the Michaelis-Arbuzov reaction, and nucleophilic ring-opening of serine β-lactone derivatives with phosphite (B83602) reagents, which can yield the desired enantiomer with high purity. rsc.orgresearchgate.net

Analysis: Sensitive and specific analytical methods are required to detect and quantify this compound in complex biological samples. High-performance liquid chromatography (HPLC) coupled with precolumn fluorescence derivatization using reagents like o-phthalaldehyde-ethanethiol (OPA-ET) has proven effective for analyzing phosphono-amino acids in challenging matrices like seawater. ebi.ac.uk Such methods achieve low detection limits and high repeatability, making them suitable for tracking the metabolic fate of these compounds in environmental and biological systems. ebi.ac.uk

Biological Probing: To visualize and study the enzymatic targets of this compound in real-time, new biological probes are needed. An emerging strategy is the design of activity-based probes (ABPs). These probes typically consist of a reactive "warhead" that covalently binds to the active site of a target enzyme, a recognition element that directs the probe to the desired enzyme class, and a reporter tag, such as a fluorophore. scispace.com For example, a fluorescently-labeled phosphono-peptide was designed as a potent and selective ABP for human leukocyte elastase, demonstrating the feasibility of this approach. scispace.com Developing similar probes based on the this compound scaffold, potentially incorporating clickable tags for versatile labeling, will be a powerful tool for identifying its enzymatic partners in complex proteomes and elucidating its mechanism of action within living cells. scispace.comontosight.ai

Table 3: Methodologies for the Synthesis, Analysis, and Probing of this compound

| Methodology Type | Specific Method | Description | Citation |

|---|---|---|---|

| Synthesis | Palladium-Catalyzed C-H Alkylation | Direct functionalization of alanine derivatives to introduce the phosphonate group with stereocontrol. | wiley.comrsc.org |

| Synthesis | Ring-Opening of Serine β-lactone | Nucleophilic addition of a phosphite to a chiral serine β-lactone to produce enantiomerically pure phosphonoalanine. | rsc.org |

| Synthesis | Asymmetric Strecker Reaction | A classical method adapted for the asymmetric synthesis of chiral aminophosphonic acids. | researchgate.net |

| Analysis | HPLC with Fluorescence Derivatization | Highly sensitive quantification in complex samples after derivatization with reagents like OPA-ET. | ebi.ac.uk |

| Biological Probing | Activity-Based Probes (ABPs) | Design of phosphonate-based molecules with reporter tags (e.g., BODIPY fluorophore) to covalently label and identify target enzymes. | scispace.com |

Q & A

Basic Research Questions

What are the recommended analytical methods for characterizing the purity and stereochemical configuration of 3-Phosphono-D-alanine?

To ensure structural fidelity, combine nuclear magnetic resonance (NMR) for verifying the phosphono group’s integration (e.g., P NMR for phosphorus environment analysis) and high-performance liquid chromatography (HPLC) with chiral columns to confirm enantiomeric purity . Mass spectrometry (MS) is critical for validating molecular weight and detecting impurities. X-ray crystallography may resolve ambiguities in stereochemistry if crystalline forms are obtainable .

How can researchers optimize the synthesis of this compound to minimize racemization?

Racemization during synthesis is mitigated by:

- Using low-temperature reaction conditions (< 0°C) for phosphorylation steps.

- Employing chiral auxiliaries or enzymatic catalysts (e.g., D-amino acid transaminases) to preserve stereochemistry .

- Monitoring reaction progress with real-time chiral HPLC to detect early racemization .

What in vitro assays are suitable for studying the bioactivity of this compound?

Ligand-binding assays (e.g., surface plasmon resonance or isothermal titration calorimetry ) quantify interactions with target proteins like glutamate receptors or phosphatases. Radiolabeled P or C isotopes can track phosphorylation dynamics or metabolic incorporation . Cell-based assays (e.g., HEK293 transfected with NMDA receptors) assess functional antagonism .

Advanced Research Questions

How do phosphorylation dynamics of this compound influence its role as a competitive inhibitor in enzymatic pathways?

Mechanistic studies require:

- Kinetic isotope effect (KIE) analysis to probe transition-state mimicry.

- Molecular dynamics simulations comparing binding affinities of phosphorylated vs. non-phosphorylated states.

- Site-directed mutagenesis of active-site residues in target enzymes (e.g., alkaline phosphatases) to validate inhibition mechanisms .

What strategies resolve contradictions in reported IC50_{50}50 values for this compound across different experimental systems?

Address discrepancies by:

- Standardizing assay buffers (e.g., pH, ionic strength) to minimize environmental variability .

- Validating enzyme sources (recombinant vs. native) and purity via SDS-PAGE.

- Applying meta-analysis to reconcile data from divergent methodologies (e.g., fluorometric vs. radiometric assays) .

How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) enhance mechanistic studies of this compound in metabolic tracing?

Isotopic labeling enables:

- Tracer flux analysis via C-NMR or LC-MS to map incorporation into downstream metabolites.

- Stable isotope-resolved metabolomics (SIRM) in cell cultures to quantify pathway utilization .